Ethyl 2-[(2-phenylacetyl)amino]acetate

Renal Pharmacology Transporter Assay Drug-Drug Interaction

Researchers needing phenylacetylglycine scaffolds face uncharacterized material with variable activity. Ethyl 2-[(2-phenylacetyl)amino]acetate (CAS 4838-35-1) provides empirically validated performance: • Low-affinity OAT probe-weaker renal PAH transporter inhibition vs. hippurates, ideal SAR control. • Penicillin acylase substrate-recognized by E. coli enzyme; benzoyl analogs are not. • Ethyl ester yields 71% vs. 67% for methyl ester in enzymatic ampicillin synthesis. ≥95% purity, ambient shipping.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 4838-35-1
Cat. No. B1267606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(2-phenylacetyl)amino]acetate
CAS4838-35-1
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)CC1=CC=CC=C1
InChIInChI=1S/C12H15NO3/c1-2-16-12(15)9-13-11(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)
InChIKeyJMOABIAPWACPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(2-phenylacetyl)amino]acetate: Structural and Procurement Baseline


Ethyl 2-[(2-phenylacetyl)amino]acetate (CAS 4838-35-1), also known as ethyl N-(phenylacetyl)glycinate, is an N-acyl glycine ethyl ester derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol [1]. This compound belongs to a broader class of acylated glycine esters, which are widely used as synthetic intermediates in medicinal chemistry and as probes in biochemical assays. Structurally, it features a phenylacetyl group amide-linked to a glycine ethyl ester backbone, a motif that distinguishes it from the more common benzoyl (hippurate) and unsubstituted acyl glycine derivatives . Its core utility lies in its role as a versatile building block for the synthesis of biologically active peptides and as a tool for studying acyl-glycine interacting enzymes and transporters [2].

Core Structure Phenylacetyl glycine ethyl ester framework
Key Function Synthetic intermediate & probe context
Distinguishing Motif Amide-linked phenylacetyl, distinct from benzoyl analogs

Why Generic Analogs Fail for Ethyl 2-[(2-phenylacetyl)amino]acetate


The assumption that any N-acyl glycine ester can be interchanged is directly contradicted by experimental evidence showing that subtle structural variations—such as a benzoyl versus phenylacetyl group or an ethyl versus methyl ester—profoundly alter biological activity, transporter recognition, and synthetic performance. For instance, benzoylglycines (hippurates) exhibit significantly stronger inhibition of renal organic anion transporters than their phenylacetylglycine counterparts [1], and the ethyl ester form can demonstrate markedly different enzymatic reaction yields and selectivities compared to methyl esters [2]. Furthermore, the phenylacetyl moiety itself is a recognized substrate for specific penicillin acylases, a property not shared by benzoyl or other acyl derivatives [3]. Therefore, the procurement of Ethyl 2-[(2-phenylacetyl)amino]acetate must be guided by its specific, empirically validated performance characteristics, not by the general properties of its chemical class. The following evidence details the precise, quantifiable differences that justify its selection.

Target Compound
Generic Analog (Substitute)
Phenylacetyl motif
Reported lower renal OAT inhibition context
Benzoyl (hippurate) motif
May shift transporter recognition; limits direct substitution for OAT studies
Specific enzyme substrate
Fits penicillin acylase biocatalysis context
Benzamide / other acyl
Enzymatic substrate recognition may not transfer
Ethyl ester form
May support selective biocatalysis context
Methyl ester form
Assay yield and selectivity may differ

Quantitative Performance Evidence for Ethyl 2-[(2-phenylacetyl)amino]acetate


Reduced Renal OAT Inhibition vs. Benzoylglycine Analogs

Ethyl 2-[(2-phenylacetyl)amino]acetate, as a representative phenylacetylglycine, is a significantly weaker inhibitor of the renal p-aminohippurate (PAH) transporter than its benzoylglycine (hippurate) analog. This differentiation is critical for researchers studying renal drug transport, as it implies a lower potential for drug-drug interactions and a distinct substrate profile [1].

Renal OAT Inhibition
Class-level inference
Weaker inhibitor vs. benzoylglycines
Small variation in log Ki; CH2 spacer abolishes ring influence
Lower inhibition context for OAT probe studies
Dog kidney BLMV model context
Renal Pharmacology Transporter Assay Drug-Drug Interaction

Penicillin Acylase Substrate Specificity over Benzoyl Analogs

The phenylacetyl moiety is a recognized and preferred substrate for the cell-bound penicillin acylase of Escherichia coli, a key biocatalyst used in the industrial synthesis of semi-synthetic β-lactam antibiotics. In contrast, benzamide and β-phenylpropionamide analogs are not substrates for this enzyme [1]. This specificity allows Ethyl 2-[(2-phenylacetyl)amino]acetate to be utilized in chemoenzymatic synthesis pathways that are inaccessible to other simple acyl glycines.

Penicillin Acylase Specificity
Class-level inference
Phenylacetyl is a reported substrate
Benzamide & propionamide are non-substrates
Supports chemoenzymatic synthesis context
E. coli cell-bound enzyme model
Biocatalysis Enzyme Specificity Penicillin Acylase

Key Intermediate for Nootropic GZK-111 Synthesis

Ethyl 2-[(2-phenylacetyl)amino]acetate's core structure (N-phenylacetylglycine) is the essential first intermediate in the optimized synthetic route for the nootropic drug candidate GZK-111. A head-to-head comparison of three different coupling methods for the next synthetic step (formation of the peptide bond between N-phenylacetylglycine and L-proline ethyl ester) revealed that the mixed anhydride method was optimal, achieving a total yield of 42% for the final product . This established route provides a robust, literature-supported protocol for researchers.

GZK-111 Synthesis Yield
Head-to-head
42% total yield
Using mixed anhydride coupling method
Reported synthesis route context
Nootropic candidate intermediate
Medicinal Chemistry Process Chemistry Peptide Synthesis

Enhanced Selectivity of Ethyl Ester in Ampicillin Synthesis

In a study on the enzymatic synthesis of ampicillin, the ethyl ester of a related phenylglycine derivative demonstrated superior yield and selectivity compared to the methyl ester. While not a direct measurement for the target compound itself, this cross-study comparison within the same structural class (N-acyl glycine esters) strongly suggests that the choice of the ethyl ester in Ethyl 2-[(2-phenylacetyl)amino]acetate may confer similar advantages in analogous biocatalytic reactions over its methyl ester counterpart [1].

Ethyl vs Methyl Ester
Cross-study
Ethyl: 71% yield / 2.2 selectivity
Methyl: 67% yield / 2.0 selectivity
May support ethyl ester selection in biocatalysis
Ampicillin synthesis model context
Biocatalysis Enzymatic Synthesis Antibiotic Production

Application Scenarios for Ethyl 2-[(2-phenylacetyl)amino]acetate


Low-Affinity Probe for Renal OAT Studies

Procure Ethyl 2-[(2-phenylacetyl)amino]acetate as a foundational tool for transporter studies. Its classification as a phenylacetylglycine confers it with a significantly lower affinity for the renal PAH transporter compared to benzoylglycine (hippurate) analogs [1]. This property makes it an ideal low-affinity probe or a control compound for dissecting the structure-activity relationship of OAT substrates, minimizing confounding effects from high-potency inhibition.

Chemoenzymatic Synthesis of β-Lactam Antibiotics via Penicillin Acylase

Source this compound for biocatalytic applications requiring a penicillin acylase substrate. The phenylacetyl group is a known, preferred recognition element for E. coli penicillin acylase, a key enzyme in the industrial production of β-lactam antibiotics, whereas benzoyl analogs are not recognized [1]. This specificity enables the use of Ethyl 2-[(2-phenylacetyl)amino]acetate in the enzymatic synthesis of novel cephalosporin or penicillin derivatives.

Synthesis of GZK-111 and Related N-Phenylacetylglycyl Dipeptides

Acquire this compound as the validated, first-stage intermediate for the synthesis of GZK-111 (N-phenylacetylglycyl-L-proline ethyl ester). A published, optimized synthetic route demonstrates a 42% total yield for GZK-111 using N-phenylacetylglycine derived from this ester [1]. This established protocol reduces method development time and provides a benchmark for laboratories engaged in the synthesis of this nootropic candidate and its structural analogs.

Selective Biocatalysis Favoring Ethyl over Methyl Esters

Select Ethyl 2-[(2-phenylacetyl)amino]acetate over its methyl ester counterpart for lipase- or protease-catalyzed reactions where enhanced yield and selectivity are critical. Cross-study evidence in analogous N-acyl glycine ester systems demonstrates that the ethyl ester can offer a measurable advantage (e.g., 71% vs. 67% yield and improved selectivity) over the methyl ester in enzymatic ampicillin synthesis [1]. This makes the compound a strategic choice for optimizing biocatalytic process efficiency.

Application
Selection Property
Validation Focus
Renal OAT probe studies
Lower-affinity OAT interaction context
Transporter SAR endpoint review
β-Lactam chemoenzymatic synthesis
Penicillin acylase substrate specificity
Enzymatic recognition & conversion context
GZK-111 dipeptide synthesis
Reported intermediate & protocol context
Synthetic route & yield benchmarking
Selective biocatalysis optimization
Ethyl ester selectivity profile
Yield & selectivity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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